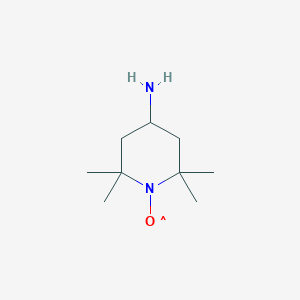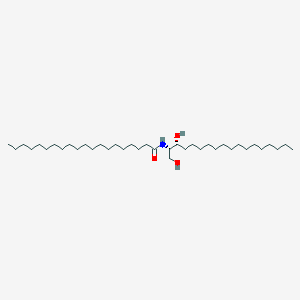
Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)-
説明
Synthesis Analysis
The synthesis of 1-Aryl-3-(2-chloroethyl) ureas, including 1-nitroso variants, involves derivations from 4-phenylbutyric acid and alkylanilines. These compounds, including their N-nitroso derivatives, were synthesized to evaluate their cytotoxicity on human adenocarcinoma cells in vitro, with some showing comparable cytotoxicity to known anticancer agents like chlorambucil (Gaudreault et al., 1988).
Molecular Structure Analysis
The molecular structure of 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea has been elucidated using single-crystal x-ray diffraction, revealing significant insights into its three-dimensional arrangement and bond asymmetries, which play a crucial role in its biological activity (Smith et al., 1978).
Chemical Reactions and Properties
Nitrosation reactions of ureas, including 1-substituted 3-(2-pyridylmethyl) ureas, have been studied to produce corresponding 1-nitrosoureas, which show exclusive formation under specific conditions. These reactions are crucial for understanding the chemical behavior and potential modifications of the compound for therapeutic applications (Kamiya & Sueyoshi, 1983).
Physical Properties Analysis
The decomposition of 1-nitroso-1-alkyl-3-(2-hydroxyalkyl)ureas underlines the stability issues and explosive nature of these compounds, which is a significant consideration in their handling and storage. The detailed study of their decomposition pathways also provides insights into their reactivity and potential safety measures required during their synthesis and use (Saavedra, 1990).
Chemical Properties Analysis
The exploration of tris-ureas as organocatalysts for Michael addition reactions of nitro-olefins sheds light on the versatility and efficiency of urea derivatives in catalysis. This research not only highlights their high yields and effectiveness but also provides a mechanistic insight, potentially opening new avenues for the application of these compounds in synthetic chemistry (Bera et al., 2015).
科学的研究の応用
Urea Biosensors
Urea biosensors have seen advancements in detecting and quantifying urea concentration due to its presence in various processes and its significance in diagnosing diseases and monitoring environmental conditions. Recent studies have explored using different nanoparticles, conducting polymers, and carbon materials to enhance urease-based biosensors' sensitivity and stability (Botewad et al., 2021).
Environmental and Agricultural Applications
The risk of formation of carcinogenic N-nitroso compounds from dietary precursors in the stomach has been assessed, highlighting the need for understanding urea's role in potential health risks (Shephard et al., 1987). Additionally, the use of urease and nitrification inhibitors in agriculture to reduce environmental pollution and enhance nitrogen use efficiency has been reviewed, indicating their potential to support sustainable farming practices (Ray et al., 2020).
Energy Applications
The exploration of urea as a hydrogen carrier for sustainable and safe energy supply has been reviewed, suggesting its potential due to its non-toxicity, stability, and ease of storage and transport. This makes urea an attractive candidate for hydrogen storage and fuel cell applications (Rollinson et al., 2011).
Safety And Hazards
The safety and hazards associated with “Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)-” are not explicitly provided in the search results.
将来の方向性
The future directions for the use and study of “Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)-” are not explicitly provided in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or resources.
特性
IUPAC Name |
1,1,3-tris(2-chloroethyl)-3-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl3N3O2/c8-1-4-12(5-2-9)7(14)13(11-15)6-3-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRNCVMRJCUYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)C(=O)N(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219175 | |
| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |
CAS RN |
69113-01-5 | |
| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















